molecular formula C8H12O5S B13463829 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13463829
M. Wt: 220.25 g/mol
InChI Key: YXUHCSDJAMGEGQ-UHFFFAOYSA-N
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Description

(1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its oxabicyclohexane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:

    Formation of the Oxabicyclohexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methanesulfonylmethyl Group: This step involves the reaction of the oxabicyclohexane intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonylmethyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    Memantine: A compound with a similar bicyclic structure used in the treatment of Alzheimer’s disease.

    Oxone: A compound with a similar sulfonyl group used as an oxidizing agent.

Uniqueness: (1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its oxabicyclohexane core provides a rigid structure, while the methanesulfonylmethyl and carboxylic acid groups offer reactive sites for further chemical modifications.

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

1-(methylsulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C8H12O5S/c1-14(11,12)5-8-2-7(3-8,4-13-8)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

YXUHCSDJAMGEGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC12CC(C1)(CO2)C(=O)O

Origin of Product

United States

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